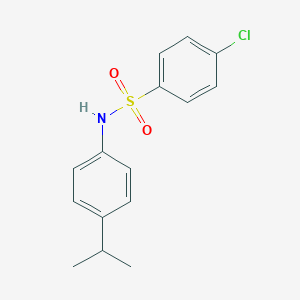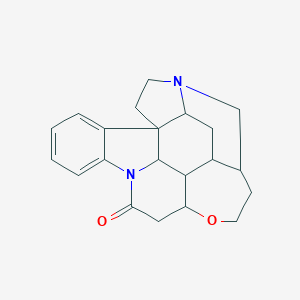
4-chloro-N-(4-isopropylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-isopropylphenyl)benzenesulfonamide, also known as Sulfaphenazole, is an organic compound that belongs to the class of sulfonamide drugs. It is commonly used as a selective inhibitor of cytochrome P450 2C9 (CYP2C9), an enzyme that plays a crucial role in the metabolism of many drugs, including warfarin, phenytoin, and tolbutamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is widely used in scientific research to study the role of CYP2C9 in drug metabolism. It is also used to investigate the effects of CYP2C9 inhibitors on drug-drug interactions, pharmacokinetics, and pharmacodynamics. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is also used as a model compound to study the structure-activity relationships of sulfonamide drugs.
Wirkmechanismus
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele selectively inhibits CYP2C9 by binding to the heme iron of the enzyme's active site. This binding prevents the metabolism of drugs that are substrates for CYP2C9, leading to increased plasma concentrations of these drugs. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele does not inhibit other isoforms of CYP450, such as CYP3A4 or CYP2D6.
Biochemical and Physiological Effects:
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele has been shown to increase the plasma concentrations of several drugs, including warfarin, phenytoin, and tolbutamide. It also increases the half-life of these drugs, leading to prolonged pharmacological effects. However, 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele has no direct pharmacological effects on its own.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is a highly selective and potent inhibitor of CYP2C9, making it an ideal tool for studying the role of this enzyme in drug metabolism. However, 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele has a relatively short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is also known to inhibit other enzymes, such as CYP2C19 and CYP3A4, at high concentrations, which may lead to off-target effects.
Zukünftige Richtungen
Future research on 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele could focus on developing more potent and selective inhibitors of CYP2C9. This could lead to the development of new drugs with improved pharmacokinetic and pharmacodynamic properties. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele could also be used in combination with other drugs to investigate the potential for drug-drug interactions and to optimize dosing regimens. Finally, 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele could be used to study the role of CYP2C9 in disease states, such as diabetes, where altered drug metabolism may play a role.
Synthesemethoden
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele can be synthesized by reacting 4-chloro-N-phenylbenzenesulfonamide with isopropylmagnesium bromide in the presence of a catalyst. The reaction yields 4-chloro-N-(4-isopropylphenyl)benzenesulfonamide, which can be purified by recrystallization.
Eigenschaften
Produktname |
4-chloro-N-(4-isopropylphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H16ClNO2S |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
4-chloro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-11(2)12-3-7-14(8-4-12)17-20(18,19)15-9-5-13(16)6-10-15/h3-11,17H,1-2H3 |
InChI-Schlüssel |
BMCNVHMWFUAOAV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)


